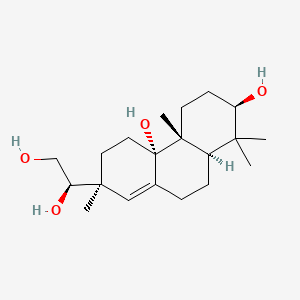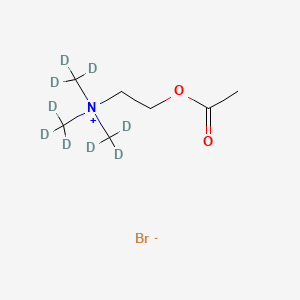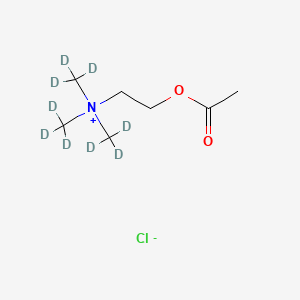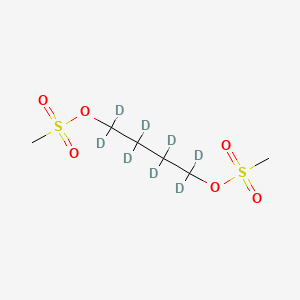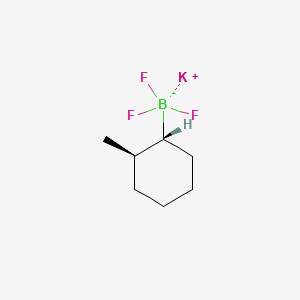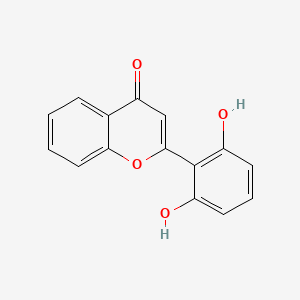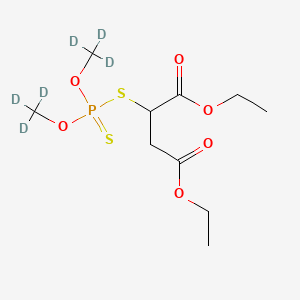
Malathion-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide. It is primarily used as an internal standard for the quantification of malathion in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound has the molecular formula C10H13D6O6PS2 and a molecular weight of 336.4 g/mol .
作用机制
马拉硫磷-d6 与马拉硫磷一样,是一种乙酰胆碱酯酶抑制剂。 在被目标生物体吸收后,它不可逆地与胆碱酯酶活性催化位点的丝氨酸残基结合。 这种结合导致形成磷酸酯基团,该基团使酶失活,导致乙酰胆碱在突触处积累。 乙酰胆碱的积累会导致神经的持续刺激,从而导致目标生物体瘫痪和死亡 .
未来方向
生化分析
Biochemical Properties
Malathion-d6 interacts with acetylcholinesterase, an enzyme crucial for nerve function . It inhibits this enzyme, leading to an accumulation of acetylcholine, a neurotransmitter, which can cause respiratory limitation, cholinergic hyperstimulation, cell membrane rupture, and irreversible genetic damage .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It can cause DNA damage and facilitate apoptotic cell damage . It also affects cell function by influencing cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This excess can disrupt normal cellular functions and lead to cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to cause DNA damage in exposed organisms
Dosage Effects in Animal Models
This compound is toxic to rats at high doses (LD50 = 750 mg/kg) and teratogenic to zebrafish when used at concentrations ranging from 2 to 3 mg/L . The effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase, disrupting the normal metabolism of the neurotransmitter acetylcholine .
Subcellular Localization
Given its mechanism of action, it is likely to interact with acetylcholinesterase, which is found in nerve cells and red blood cells .
准备方法
合成路线和反应条件
马拉硫磷-d6 的合成涉及将氘原子掺入马拉硫磷分子中。 这可以通过在合成过程中使用氘代试剂来实现。 一种常见的方法涉及在催化剂存在下,将马来酸二乙酯与氘代甲醇反应形成氘代中间体。 然后将此中间体与 O,O-二甲基磷酰二硫酸酯反应生成马拉硫磷-d6 .
工业生产方法
马拉硫磷-d6 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度氘代试剂和控制的反应条件,以确保氘原子的掺入。 最终产物通过重结晶和色谱等技术进行纯化,以达到所需的纯度和同位素标记 .
化学反应分析
反应类型
马拉硫磷-d6 会发生各种化学反应,包括:
氧化: 马拉硫磷-d6 可以被氧化形成马拉氧磷-d6,一种毒性更大的代谢物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
水解: 酸性或碱性条件可以促进水解反应。
取代: 根据所需产物,各种亲核试剂可用于取代反应.
主要产物
马拉氧磷-d6: 通过氧化形成。
马来酸二乙酯-d6: 通过水解形成。
取代衍生物: 通过取代反应形成.
科学研究应用
马拉硫磷-d6 广泛用于各种科学研究应用:
分析化学: 用作 GC-MS 和 LC-MS 中的内标,用于定量环境和生物样品中的马拉硫磷.
毒理学: 用于研究了解马拉硫磷在不同生物体内的毒代动力学和代谢.
环境科学: 用于研究马拉硫磷的降解和环境归宿.
相似化合物的比较
类似化合物
马拉硫磷: 马拉硫磷-d6 的非氘代形式,广泛用作杀虫剂.
敌敌畏-d6: 另一种氘代有机磷,用作分析应用中的内标.
毒死蜱-d6: 毒死蜱的氘代形式,用于分析化学中的类似目的.
独特性
马拉硫磷-d6 由于其氘标记而独一无二,这在分析应用中具有独特的优势。 氘原子的存在允许更准确地定量并与质谱中的非氘代化合物区分开来。 这使得马拉硫磷-d6 成为研究涉及马拉硫磷及其代谢物检测和分析的宝贵工具 .
属性
IUPAC Name |
diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-LIJFRPJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601339971 |
Source


|
| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-72-2 |
Source


|
| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?
A1: this compound is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.
Q2: How was this compound characterized in the study, and what insights did these analyses provide?
A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized this compound []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
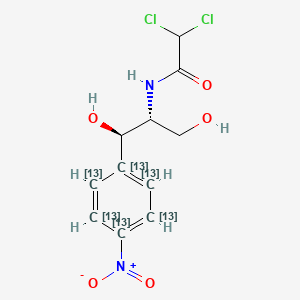
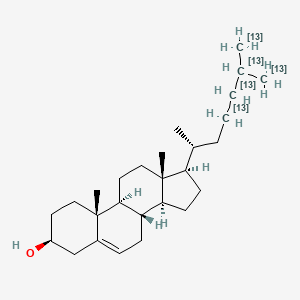


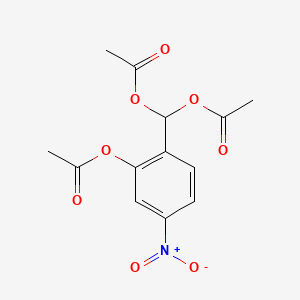
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
